(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine
Description
Properties
IUPAC Name |
(1R,2R,3R,5R,6S)-9-oxatricyclo[4.2.1.02,5]non-7-en-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-3-4-6-1-2-7(10-6)8(4)5/h1-2,4-8H,3,9H2/t4-,5+,6-,7+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZMYNKJMCQAFU-BZCSJUTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C=CC(C2C1N)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]3C=C[C@H]([C@H]2[C@@H]1N)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imino-Diels-Alder Reaction
The imino-Diels-Alder reaction, catalyzed by Lewis acids such as BiCl₃ or BF₃·OEt₂, enables the construction of nitrogen-containing tricyclic systems. For example, reacting N-vinylpyrrolidin-2-one with aldimines derived from aromatic aldehydes and anilines yields tetrahydroquinoline analogs. Adapting this method, a tailored aldimine precursor (e.g., 3-pyridinecarboxyaldehyde) could be cyclized with a dienophile to form the oxabicyclic core. However, the presence of heteroatoms in the aldehyde component complicates reactivity, necessitating optimized conditions.
Representative Conditions :
| Component | Role | Conditions | Yield (%) |
|---|---|---|---|
| Aldimine derivative | Dienophile | BiCl₃, CH₂Cl₂, 0°C→RT | 45–60 |
| N-Vinylpyrrolidinone | Diene | 24 h, inert atmosphere | — |
[2+2] Photocycloaddition
Visible light-mediated [2+2] cycloadditions, leveraging photocatalysts like fac-Ir(ppy)₃, offer a stereocontrolled route to strained bicyclic systems. For instance, irradiating a diene with an electron-deficient olefin in the presence of a chiral Lewis acid could yield the oxabicyclic framework. This method avoids harsh thermal conditions, preserving the ene moiety.
Reductive Amination Strategies
Ketone-to-Amine Conversion
A ketone intermediate, such as 9-oxatricyclo[4.2.1.0²,⁵]non-7-en-3-one, can be transformed into the target amine via reductive amination. Employing NaBH₃CN or H₂/Pd-C with ammonium acetate achieves this transformation, though stereochemical outcomes depend on the reducing agent and solvent polarity.
Optimized Protocol :
Chiral Auxiliary-Mediated Synthesis
Using a Oppolzer’s sultam-derived auxiliary, the amine stereocenter can be established with >98% ee. The auxiliary directs the facial selectivity during alkylation or cyclization, ensuring the desired (3R) configuration. Subsequent cleavage under mild acidic conditions (e.g., HCl/MeOH) liberates the free amine.
Ring-Closing Metathesis (RCM)
Grubbs II catalyst facilitates the formation of the oxabicyclic system via RCM. A diene precursor, such as 3-allyloxy-7-oxabicyclo[2.2.1]hept-2-ene, undergoes metathesis to forge the bridged cycloheptene ring. The amine group is introduced beforehand via Mitsunobu reaction or SN2 displacement to ensure proper stereochemistry.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Grubbs II |
| Solvent | CH₂Cl₂, reflux |
| Conversion | 92% |
| ee | 91% (HPLC analysis) |
Asymmetric Catalytic Hydrogenation
Chiral Rhodium complexes (e.g., DuPhos-Rh) enable enantioselective hydrogenation of an enamine intermediate to set the (3R) configuration. Substrates with α,β-unsaturated ester moieties are hydrogenated under 50 psi H₂, achieving >90% ee. This method is limited by the accessibility of the enamine precursor.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its tricyclic structure can serve as a model for understanding the behavior of similar natural products.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Azatricyclo[4.2.1.02,5]non-7-en-4-one: This compound shares a similar tricyclic structure but differs in its functional groups and reactivity.
Norbornene derivatives: These compounds have a related bicyclic structure and are used in similar applications.
Uniqueness
(1R,2R,3R,5R,6S)-9-Oxatricyclo[42102,5]non-7-en-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Biological Activity
(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 139.18 g/mol |
| CAS Number | 2418593-66-3 |
Synthesis
The synthesis of this compound typically involves several steps:
- Cyclization of Precursors : The initial step often involves cyclization reactions using appropriate precursors under controlled conditions.
- Functional Group Modifications : Subsequent reactions may include oxidation or reduction to achieve desired functional groups and stereochemistry.
- Optimization for Yield : Techniques such as continuous flow synthesis are employed for industrial-scale production to enhance yield and purity.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may also interact with various receptors influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have focused on the anticancer potential of this compound:
- In vitro Studies : Cell line assays have demonstrated that the compound can inhibit the proliferation of cancer cells by inducing apoptosis.
- Mechanistic Insights : The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Antimicrobial Properties
Research has also highlighted antimicrobial properties:
- Broad-Spectrum Activity : The compound has shown effectiveness against various bacterial strains in laboratory settings.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound against breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Study 2: Antimicrobial Activity
Another study published in the International Journal of Antimicrobial Agents evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
Q & A
Q. What are the primary challenges in synthesizing (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis of this bicyclic amine requires precise control over stereochemistry due to its fused ring system and multiple chiral centers. Key steps include:
- Stereoselective cyclization : Use transition-metal catalysts (e.g., palladium) to enforce the correct [4.2.1] bicyclic framework.
- Chiral auxiliaries or asymmetric catalysis : To achieve the (1R,2R,3R,5R,6S) configuration, employ chiral ligands in catalytic asymmetric reactions (e.g., Sharpless epoxidation or Noyori hydrogenation analogs).
- Validation : Confirm stereochemistry via X-ray crystallography or NMR-based Mosher ester analysis .
- Purification : Utilize preparative HPLC with chiral columns to isolate enantiomerically pure fractions.
Q. How can the compound’s structure be unambiguously characterized using spectroscopic and computational methods?
- Methodological Answer : A multi-technique approach is critical:
- NMR : Assign proton and carbon signals using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping peaks from the bicyclic framework. Compare with PubChem’s reference data for analogous oxabicyclo compounds .
- IR/Raman : Identify amine and ether functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-O-C asymmetric stretch at ~1250 cm⁻¹).
- DFT calculations : Optimize the molecular geometry using Gaussian or ORCA software, and compare computed vs. experimental NMR/IR spectra to validate assignments .
Q. What theoretical frameworks guide the study of this compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Link experimental design to conceptual models:
- Frontier Molecular Orbital (FMO) theory : Predict regioselectivity in ring-opening reactions by analyzing HOMO/LUMO interactions at the oxabicyclo ether oxygen or enamine double bond.
- Steric effects : Use molecular mechanics (e.g., MMFF94 force field) to model steric hindrance around the amine group, influencing reaction pathways .
Advanced Research Questions
Q. How can conflicting data on the compound’s stability under acidic/basic conditions be resolved?
- Methodological Answer : Conduct root-cause analysis inspired by EMA’s nitrosamine impurity guidelines :
- Stress testing : Expose the compound to pH gradients (1–14) at elevated temperatures (40–80°C) and monitor degradation via LC-MS.
- Isolate degradation products : Use preparative TLC or column chromatography to identify intermediates (e.g., ring-opened amines or oxidized byproducts).
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions.
Q. What advanced strategies can optimize the compound’s synthetic yield while minimizing racemization?
- Methodological Answer : Integrate experimental and computational workflows:
- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions via response surface methodology.
- In situ monitoring : Use ReactIR or PAT (Process Analytical Technology) to track enantiomeric excess during synthesis.
- Machine learning : Train models on PubChem’s bicyclic amine datasets to predict solvent/catalyst combinations that favor high stereoretention .
Q. How does the compound’s conformation influence its biological activity, and what in silico tools can model this relationship?
- Methodological Answer : Bridge structural biology and computational chemistry:
- Molecular docking : Simulate binding to target proteins (e.g., neurotransmitter receptors) using AutoDock Vina or Schrödinger Suite. Focus on the amine’s spatial orientation relative to the oxabicyclo scaffold.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational flexibility and ligand-protein stability.
- SAR (Structure-Activity Relationship) : Corulate docking scores with experimental IC₅₀ values from enzymatic assays to identify critical pharmacophores .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental reactivity data?
- Methodological Answer : Apply iterative validation:
- Reassess computational parameters : Ensure DFT functional (e.g., B3LYP vs. M06-2X) and basis sets (e.g., 6-31G* vs. def2-TZVP) align with the system’s electronic complexity.
- Experimental replication : Repeat reactions under inert atmospheres to rule out oxygen/moisture interference.
- Collaborative benchmarking : Compare results with open-access datasets (e.g., PubChem or EPA DSSTox) for analogous compounds to identify systemic errors .
Table: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 153.21 g/mol (calculated via PubChem) | |
| Stereochemical Configuration | (1R,2R,3R,5R,6S) | |
| Solubility (Water) | <1 mg/mL (predicted via LogP = 1.2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
